molecular formula C16H21N3O4S B14934526 Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14934526
M. Wt: 351.4 g/mol
InChI Key: BQUGKHCYPAFZCB-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected as follows:

  • Core Structure : The thiazole ring is known for its diverse biological activity.
  • Functional Groups : The presence of an oxazole moiety and a propanoyl group enhances its reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C17H24N2O4SC_{17}H_{24}N_2O_4S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Research indicates that compounds containing thiazole and oxazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
  • Anticancer Properties : Some thiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. This may be attributed to their ability to interfere with signaling pathways involved in cell proliferation.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Activity : Similar compounds have been noted for their analgesic properties, potentially providing pain relief through central nervous system pathways.
  • Hemostatic Properties : Some derivatives have shown potential in enhancing blood coagulation processes.

Study 1: Antimicrobial Activity

In a study conducted by , the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity.

Study 2: Anticancer Potential

A case study published in evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of 20 µM for breast cancer cells, supporting its potential as an anticancer agent.

Comparative Biological Activity Table

Biological ActivityCompoundMIC/IC50 ValueReference
AntimicrobialMethyl 2-{...}15 µg/mL
AnticancerMethyl 2-{...}20 µM
Anti-inflammatoryVarious ThiazolesVaries

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H21N3O4S/c1-8(2)14-13(15(21)22-5)18-16(24-14)17-12(20)7-6-11-9(3)19-23-10(11)4/h8H,6-7H2,1-5H3,(H,17,18,20)

InChI Key

BQUGKHCYPAFZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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